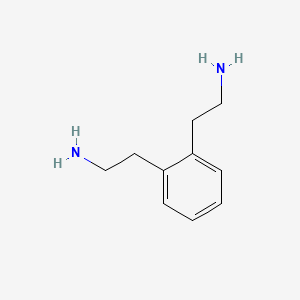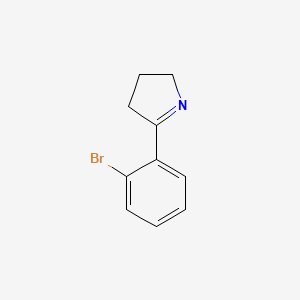
2-(Hydroxyimino)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)-2-phenylacetic acid is an organic compound with the molecular formula C8H7NO3 It contains a phenyl group attached to an acetic acid moiety, with a hydroxyimino group (-C=NOH) at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Hydroxyimino)-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Another method involves the oxidation of DL-mandelic acid in the presence of N-hydroxyphthalimide (NHPI) and an organic base, such as 2,6-lutidine. This electrochemical process is conducted using a glassy carbon electrode, silver/silver chloride reference electrode, and platinum wire counter electrode .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and purification processes is essential to achieve high purity and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxylic acid and benzoic acid under specific conditions.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide (NHPI) and organic bases like 2,6-lutidine are commonly used in oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid, benzoic acid.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(Hydroxyimino)-2-phenylacetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for N-hydroxyphthalimide (NHPI), which mediates the oxidation process in the presence of an organic base . The hydroxyimino group plays a crucial role in these reactions, facilitating the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety, but lacking the hydroxyimino group.
DL-mandelic acid: An alpha-hydroxy acid with a phenyl group, used as a precursor in the synthesis of 2-(Hydroxyimino)-2-phenylacetic acid.
Phenylglyoxylic acid: An oxidation product of this compound, containing a phenyl group and a glyoxylic acid moiety.
Uniqueness
This compound is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific reactions, such as oxidation and reduction, that are not possible with similar compounds lacking this group.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-hydroxyimino-2-phenylacetic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) |
Clé InChI |
NRNOFFFWOYJUCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-](/img/structure/B8709507.png)
![6-({[Tert-butyl(dimethyl)silyl]oxy}methyl)pyridin-2-amine](/img/structure/B8709528.png)





![1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid](/img/structure/B8709560.png)



![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)


